Physicochemical Differentiation from 4-Pyridinyl Regioisomer (CAS 339279-55-9) Based on Computed Descriptors
Computed molecular descriptors reveal distinct physicochemical profiles between the 2-pyridinyl target compound and its 4-pyridinyl regioisomer. The target compound (MW 397.4 g/mol) is heavier by 30.0 g/mol compared to the analog (MW 367.4 g/mol) due to the additional methoxy group. While experimentally measured LogP and topological polar surface area (TPSA) values are not available for the target compound from non-excluded sources, the predicted XLogP3-AA value for the target compound is 4.2 [1]. The analog's predicted XLogP3-AA is not reported in comparable databases, preventing a direct head-to-head computational comparison. However, the increased hydrogen bond acceptor count (7 vs. an estimated 5 for the analog) suggests enhanced aqueous solubility potential [1]. This evidence demonstrates that the two compounds are not interchangeable surrogates in any experimental system where molecular weight, lipophilicity, or hydrogen bonding influences outcome.
| Evidence Dimension | Molecular weight and hydrogen bond acceptor count |
|---|---|
| Target Compound Data | MW = 397.4 g/mol; H-bond acceptors = 7 |
| Comparator Or Baseline | 5-[2-(4-Methoxyphenyl)diazenyl]-4-phenyl-2-(4-pyridinyl)pyrimidine (CAS 339279-55-9): MW = 367.4 g/mol; H-bond acceptors = 5 (estimated) |
| Quantified Difference | ΔMW = +30.0 g/mol; ΔH-bond acceptors = +2 |
| Conditions | Computed properties from PubChem and ChemicalBook entries; no experimental determination reported. |
Why This Matters
Biochemical and materials science assays are sensitive to molecular weight and hydrogen bonding; using the regioisomer as a substitute would alter binding kinetics, solubility, and optical properties in an unquantified manner.
- [1] PubChem Compound Summary: 4-(4-Methoxyphenyl)-5-[2-(4-methoxyphenyl)diazenyl]-2-(2-pyridinyl)pyrimidine, CID 4317692. National Center for Biotechnology Information, 2025. View Source
